molecular formula C12H18ClNO2 B13652208 (R)-2-Amino-3-mesitylpropanoic acid hydrochloride

(R)-2-Amino-3-mesitylpropanoic acid hydrochloride

Cat. No.: B13652208
M. Wt: 243.73 g/mol
InChI Key: QRQGYGQQJMLUMX-RFVHGSKJSA-N
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Description

®-2-Amino-3-mesitylpropanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a mesityl group, which is a substituted benzene ring with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-mesitylpropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the mesityl group, which is then attached to a propanoic acid backbone.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.

    Amination: The amino group is introduced via a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-2-Amino-3-mesitylpropanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Synthesis: To enhance efficiency and scalability.

    Automated Chiral Resolution: Using advanced chromatographic techniques.

    Purification: Employing crystallization and recrystallization methods to obtain the hydrochloride salt in pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated or nitrated derivatives of the mesityl group.

Chemistry:

    Chiral Building Block: Used in the synthesis of chiral molecules for asymmetric synthesis.

    Ligand Synthesis: Acts as a precursor for the synthesis of chiral ligands used in catalysis.

Biology:

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural amino acids.

    Protein Engineering: Utilized in the study of protein-ligand interactions.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-mesitylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group enhances its binding affinity and specificity. The compound may act by:

    Inhibition: Inhibiting enzyme activity by binding to the active site.

    Activation: Activating receptors by mimicking natural ligands.

    Pathways: Modulating signaling pathways involved in cellular processes.

Comparison with Similar Compounds

    ®-2-Amino-3-(4-methoxyphenyl)propanoic Acid: Similar structure but with a methoxy group instead of a mesityl group.

    Aminoalkyl-H-phosphinic Acids: Analogues with phosphinic acid groups.

Uniqueness:

    Mesityl Group: The presence of the mesityl group provides unique steric and electronic properties, enhancing its reactivity and specificity.

    Chirality: The chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

(2R)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H/t11-;/m1./s1

InChI Key

QRQGYGQQJMLUMX-RFVHGSKJSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C[C@H](C(=O)O)N)C.Cl

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl

Origin of Product

United States

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